CMDMS Ethers Increase GC Retention Time Whereas TMS Ethers Decrease It – Direct Chromatographic Behavior Comparison on Dual Stationary Phases
In a direct comparative GLC study of dimethylsilyl (DMS), trimethylsilyl (TMS), and chloromethyldimethylsilyl (CMDMS) ethers of epimeric hydroxysteroids across two stationary phases of differing polarity, CMDMS derivatization alone increased retention time on both polar and non-polar phases, whereas TMS and DMS derivatization decreased retention time on the polar phase [1]. The study further noted that the retention difference between C-3 epimers was greater than that for C-17 epimers, with derivative formation generally improving separation; CMDMS ethers permitted effective fractionation of mono-, di-, and trihydroxy steroids [1][2].
| Evidence Dimension | GC retention time shift on polar and non-polar stationary phases |
|---|---|
| Target Compound Data | CMDMS ethers: increased retention time on both polar and non-polar phases |
| Comparator Or Baseline | TMS ethers (from BSTFA, BSA, HMDS): decreased retention time on polar phase; DMS ethers: also decreased retention time on polar phase |
| Quantified Difference | Directional retention shift: CMDMS = increase vs. TMS/DMS = decrease on polar phases. For t-butyldimethylsilyl analogous system: approximately +2.2 C units per silyl group on OV-1 stationary phase [3] |
| Conditions | GLC on two stationary phases of differing partitioning properties; epimeric hydroxysteroids at C-3, C-17, and C-20 positions |
Why This Matters
The opposite direction of retention shift means CMDMS derivatives resolve steroid isomers that co-elute as TMS derivatives, directly determining whether a GC method can achieve baseline separation of critical steroid epimers.
- [1] VandenHeuvel, W. J. A., et al. The gas—liquid chromatography of dimethylsilyl, trimethylsilyl and chloromethyldimethylsilyl ethers of steroids: Mechanism of silyl ether formation and effect of trimethylsilylation upon detector response. Journal of Chromatography A, 1967, 27, 85–95. DOI: 10.1016/S0021-9673(01)85840-4 View Source
- [2] Brooks, C. J. W., et al. Uses of Chloromethyldimethylsilyl Ethers as Derivatives for Combined Gas Chromatography-Mass Spectrometry of Steroids. Journal of Chromatography A, 1972, 73(2), 365–376. View Source
- [3] Acemap. Summary of VandenHeuvel et al. (1967) noting t-butyldimethylsilyl derivatives had approximately 2.2 C units higher retention index per silyl group on OV-1. Available at: https://acemap.info/papers/ZDhDOUNERUNHQzg View Source
